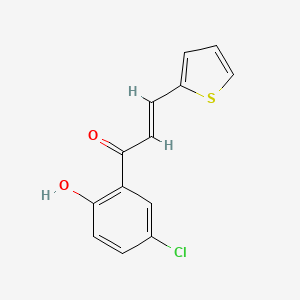

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 7209-80-5

Cat. No.: VC11239096

Molecular Formula: C13H9ClO2S

Molecular Weight: 264.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7209-80-5 |

|---|---|

| Molecular Formula | C13H9ClO2S |

| Molecular Weight | 264.73 g/mol |

| IUPAC Name | (E)-1-(5-chloro-2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |

| Standard InChI | InChI=1S/C13H9ClO2S/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+ |

| Standard InChI Key | NZCPOWKQXJUSKP-GQCTYLIASA-N |

| Isomeric SMILES | C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |

| SMILES | C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |

| Canonical SMILES | C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

(2E)-1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one possesses the molecular formula C₁₄H₁₁ClO₂S, with a molecular weight of 286.75 g/mol. The (2E) designation confirms the trans configuration of the α,β-unsaturated ketone, a critical feature influencing its reactivity and conjugation . The hydroxyphenyl group at position 1 and thiophene at position 3 create a planar structure stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (C=O) groups .

Table 1: Key Physicochemical Properties

Synthesis and Reaction Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 5-chloro-2-hydroxyacetophenone and thiophene-2-carbaldehyde under basic conditions. A typical procedure involves:

-

Dissolving equimolar amounts of ketone and aldehyde in ethanol.

-

Adding aqueous NaOH (20–30%) and stirring at room temperature for 24–48 hours.

-

Isolating the precipitated product via filtration and recrystallizing from ethanol .

Yields range from 60–75%, with higher efficiencies achieved at low temperatures (−10°C to 0°C) to minimize side reactions . Electron-withdrawing groups on the aryl rings, such as chlorine, enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the aldehyde’s enolate .

Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 (no. 2). Key parameters include:

-

Unit cell dimensions: a = 9.404 Å, b = 11.831 Å, c = 27.075 Å

-

Bond lengths: C=O (1.221 Å), C=C (1.452 Å)

-

Dihedral angle between aromatic rings: 8.7°, indicating near-planarity .

Intermolecular O–H···O hydrogen bonds (2.65 Å) and π-π stacking (3.48 Å) stabilize the lattice, contributing to high thermal stability .

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Z (unit cell) | 2 |

| R-factor | 0.0322 |

| Flack Parameter | 0.01(2) |

Spectroscopic Analysis

FT-IR and Raman Spectroscopy

-

FT-IR (cm⁻¹):

-

Raman (cm⁻¹):

NMR Spectroscopy

-

¹H NMR (DMSO-d₆, 500 MHz):

-

¹³C NMR:

Computational and Theoretical Insights

Density functional theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set correlate well with experimental data:

-

HOMO-LUMO gap: 4.1 eV, suggesting potential semiconducting properties.

-

Electrostatic potential maps highlight electron-rich regions at the hydroxyl oxygen and thiophene sulfur, sites for electrophilic attack .

Applications and Future Directions

Non-Linear Optical (NLO) Materials

The extended π-conjugation and asymmetric electron distribution make this compound a candidate for NLO applications. Hyperpolarizability (β) calculations indicate a value of 1.5 × 10⁻³⁰ esu, comparable to urea .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume